5-methoxy-2-methyl-1H-benzimidazole hydrochloride
Overview
Description
Benzimidazole derivatives, such as 5-methoxy-2-methyl-1H-benzimidazole, are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of applications in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring . The specific structure of 5-methoxy-2-methyl-1H-benzimidazole would include additional methoxy and methyl groups, but without specific information, it’s difficult to provide a detailed analysis.Scientific Research Applications
Chemotherapy of Alveolar Hydatid Disease
5-Methoxy-2-methyl-1H-benzimidazole hydrochloride derivatives have been studied for their potential in treating alveolar hydatid disease (AHD). A prodrug form of benzimidazole showed significant morphological damage to Echinococcus multilocularis metacestodes in gerbils, suggesting its potential for AHD treatment (Walchshofer et al., 1990).
Anti-Platelet and Vasodilatory Activities
Benzimidazole derivatives have been synthesized and tested for anti-platelet and vasodilatory activities. Certain compounds exhibited potent activities without acute toxicity, suggesting their potential as anti-platelet agents (Tanaka et al., 1994).
Cognitive Processes Modulation
Studies on 5-HT4 receptors have revealed that activation by certain benzimidazole derivatives can modulate cognitive processes like learning and memory, indicating their potential in neuropharmacology (Marchetti-Gauthier et al., 1997).
CRF1 Receptor Antagonism
Benzimidazole derivatives have been designed and synthesized as corticotropin-releasing factor 1 (CRF1) receptor antagonists, offering a new scaffold for CRF1 receptor antagonist drug discovery (Mochizuki et al., 2016).
Analgesic and Antispasmodic Activities
Benzimidazole 5-carboxylic acid derivatives, specifically 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, showed notable analgesic and antispasmodic activities, highlighting the importance of the 2-(o-substituted phenyl) group in their efficacy (Aydin et al., 2003).
properties
IUPAC Name |
6-methoxy-2-methyl-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-6-10-8-4-3-7(12-2)5-9(8)11-6;/h3-5H,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPFZAZFMWMOGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-methyl-1H-benzimidazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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